BenchChemオンラインストアへようこそ!

N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide

Medicinal chemistry Kinase inhibitor design Molecular recognition

N-Methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide (CAS 895451-71-5; molecular formula C₁₆H₁₈N₂O₄S₂; MW 366.45 g·mol⁻¹) is a fully synthetic thiophene-3-carboxamide derivative bearing an N-methyl substituent on the 3-carboxamide and a 3-(4-methylphenylsulfonyl)propanamido (tosylpropanamido) side chain at the 2-position of the thiophene ring. The compound occupies a distinct niche within the broader 2-(acylamino)thiophene-3-carboxamide chemotype—a scaffold that has yielded influenza virus RNA polymerase PA-PB1 interaction disruptors , c-Jun N-terminal kinase (JNK) dual inhibitors , and (in the carboxylate ester series) GABAB positive allosteric modulators (PAMs).

Molecular Formula C16H18N2O4S2
Molecular Weight 366.45
CAS No. 895451-71-5
Cat. No. B2381253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide
CAS895451-71-5
Molecular FormulaC16H18N2O4S2
Molecular Weight366.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C(=O)NC
InChIInChI=1S/C16H18N2O4S2/c1-11-3-5-12(6-4-11)24(21,22)10-8-14(19)18-16-13(7-9-23-16)15(20)17-2/h3-7,9H,8,10H2,1-2H3,(H,17,20)(H,18,19)
InChIKeyNLYFYUWULVLLJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide (CAS 895451-71-5): Structural Identity, Physicochemical Profile, and In-Class Positioning


N-Methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide (CAS 895451-71-5; molecular formula C₁₆H₁₈N₂O₄S₂; MW 366.45 g·mol⁻¹) is a fully synthetic thiophene-3-carboxamide derivative bearing an N-methyl substituent on the 3-carboxamide and a 3-(4-methylphenylsulfonyl)propanamido (tosylpropanamido) side chain at the 2-position of the thiophene ring . The compound occupies a distinct niche within the broader 2-(acylamino)thiophene-3-carboxamide chemotype—a scaffold that has yielded influenza virus RNA polymerase PA-PB1 interaction disruptors [1], c-Jun N-terminal kinase (JNK) dual inhibitors [2], and (in the carboxylate ester series) GABAB positive allosteric modulators (PAMs) [3]. Critically, the carboxamide analog series was reported to lack significant activity at the GABAB receptor [3], indicating that the target compound's pharmacological relevance is likely orthogonal to the GABAB PAM space and may instead reside in kinase inhibition, antiviral, or antimicrobial domains currently under investigation for this scaffold class.

Why 2-(Acylamino)thiophene-3-carboxamide Analogs Cannot Be Interchanged: Structural Determinants of Target Engagement for N-Methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide


Within the 2-(acylamino)thiophene-3-carboxamide family, seemingly minor structural perturbations profoundly alter pharmacological outcome. The N-methylation of the 3-carboxamide eliminates a hydrogen-bond donor (HBD) relative to the primary amide congener 2-(3-tosylpropanamido)thiophene-3-carboxamide (HBD count reduced from 2 to 1), directly impacting molecular recognition at ATP-binding pockets where hinge-region H-bond donor/acceptor patterns are critical for kinase inhibition [1]. The propanamido linker length (three methylene units between the sulfonyl and the amide carbonyl) differentiates this compound from the butanamido homolog (CAS 941925-93-5; four methylene units), altering the spatial trajectory of the tosyl group and its ability to occupy lipophilic sub-pockets . Furthermore, the absence of additional methyl substituents on the thiophene ring (cf. N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide, CAS 896301-65-8) preserves the electronic properties of the unsubstituted thiophene, which can be decisive for π-stacking interactions in target binding sites . The carboxamide-to-carboxylate bioisostere distinction is particularly consequential: while methyl 2-(acylamino)thiophene-3-carboxylates (e.g., COR627, COR628) function as GABAB PAMs with nanomolar potency shifts, the corresponding carboxamide series was explicitly reported to exhibit no significant GABAB activity [2], underscoring that generic substitution across the ester/amide divide results in complete loss of function at this target.

Quantitative Differentiation Evidence: N-Methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide vs. Closest Structural Analogs


Hydrogen-Bond Donor Count Reduction: N-Methyl vs. Primary Amide at the 3-Carboxamide Position

N-Methylation of the 3-carboxamide reduces the hydrogen-bond donor (HBD) count from 2 (in the primary amide analog 2-(3-tosylpropanamido)thiophene-3-carboxamide) to 1 in the target compound. This modification eliminates the capacity for a second H-bond donation at the carboxamide nitrogen while preserving the H-bond acceptor character of the carbonyl oxygen [1]. In the context of thiophene-3-carboxamide JNK inhibitors, SAR studies have demonstrated that the presence and geometry of H-bond donors at the 3-position are critical for dual ATP-competitive and JIP-mimetic binding modes, with certain N-substitutions enhancing selectivity across JNK isoforms [1]. The reduced HBD count of the N-methyl analog may translate to altered permeability (lower topological polar surface area contribution from the amide) and modified target engagement profiles relative to the primary amide comparator.

Medicinal chemistry Kinase inhibitor design Molecular recognition

Linker Length Differentiation: Propanamido (C3) vs. Butanamido (C4) Spacer Between Tosyl and Amide Groups

The target compound incorporates a propanamido linker (three methylene units between the sulfonyl group and the amide carbonyl), distinguishing it from the butanamido homolog N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide (CAS 941925-93-5; four methylene units) . This single methylene deletion reduces the molecular weight by 14 Da (366.45 vs. 380.48 g·mol⁻¹) and decreases the rotatable bond count by one (from 8 to 7 rotatable bonds), reducing conformational entropy penalty upon binding while altering the distance between the tosyl aromatic ring and the thiophene core. In the context of thiophene-3-carboxamide influenza polymerase inhibitors, linker length has been shown to modulate PA-PB1 interaction disruption potency, with optimal linker geometries enabling simultaneous engagement of both protein subunits [1]. The shorter C3 linker positions the tosyl group approximately 1.2–1.5 Å closer to the thiophene scaffold compared to the C4 variant, potentially favoring compact binding pockets.

Medicinal chemistry Linker optimization Ligand efficiency

Thiophene Ring Substitution: Unsubstituted vs. 4,5-Dimethyl Substitution Pattern

The target compound bears an unsubstituted thiophene ring, in contrast to N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide (CAS 896301-65-8), which carries methyl groups at the 4- and 5-positions of the thiophene in addition to the N-methyl on the carboxamide . The unsubstituted thiophene preserves the intrinsic electronic character of the heterocycle (calculated HOMO-LUMO gap and aromatic stabilization energy are unperturbed by electron-donating methyl substituents) and avoids potential steric clashes that methyl groups at the 4- and 5-positions can introduce when the scaffold occupies narrow binding clefts. In the JNK inhibitor series, thiophene ring substitution patterns were shown to significantly modulate potency, with certain substitutions at the 4- and 5-positions altering the dual ATP/JIP-mimetic inhibitory mechanism [1]. The absence of ring methylation also reduces lipophilicity: estimated ΔlogP of approximately −0.8 to −1.0 log units relative to the 4,5-dimethyl analog (based on fragment-based logP contribution of aromatic methyl ≈ +0.5 per methyl group).

Medicinal chemistry SAR Metabolic stability

Carboxamide vs. Carboxylate Ester Bioisosterism: Differential GABAB Receptor Pharmacological Outcome

The Mugnaini et al. (2014) study directly compared 2-(acylamino)thiophene-3-carboxamides against the previously reported methyl 2-(acylamino)thiophene-3-carboxylate series and found that 'none of the new molecules exhibited significant activity at the GABAB receptor, either as allosteric or orthosteric ligands' [1]. This stands in stark contrast to carboxylate esters such as COR627 and COR628, which function as potent GABAB PAMs with significant GABA affinity shifts in vitro and in vivo efficacy [2]. The bioisosteric replacement of the ester oxygen with an amide nitrogen fundamentally alters the H-bond acceptor properties at this position (ester O vs. amide NH) and the overall electronic distribution of the scaffold, resulting in complete loss of GABAB allosteric modulation. This negative data provides a critical functional annotation: the target compound is not suitable for GABAB PAM discovery programs, and its biological relevance must be sought in other target classes (e.g., kinase inhibition, antiviral polymerase disruption) for which the carboxamide chemotype has demonstrated activity.

GABAB receptor Allosteric modulation Bioisosterism

Thiophene-3-carboxamide Scaffold Class Activity: PA-PB1 Influenza Polymerase Inhibition

The thiophene-3-carboxamide scaffold has been validated as a privileged chemotype for disrupting the PA-PB1 protein-protein interaction of influenza virus RNA-dependent RNA polymerase. In the foundational study by Lepri et al. (2014), thiophene-3-carboxamide derivatives emerged as promising candidates with a lead compound exhibiting a PA-PB1 interaction inhibition IC₅₀ of 1.1 µM, representing the most potent small-molecule PA-PB1 disruptor reported at that time [1]. Subsequent optimization of the cycloheptathiophene-3-carboxamide subclass yielded compounds (e.g., compounds 43 and 45) with nanomolar antiviral activity against both influenza A and B circulating strains, with compound 45 demonstrating improved pharmacokinetic profile over the starting hit and confirmed target engagement via biophysical assays showing binding to the PA C-terminal domain [2]. While the specific target compound N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide has not been directly evaluated in these assays, its structural features (unsubstituted thiophene, C3 linker, tosyl terminus, N-methyl carboxamide) are fully compatible with the pharmacophoric model for PA-PB1 disruption identified through GRID molecular interaction field analysis [1].

Antiviral drug discovery Influenza polymerase Protein-protein interaction inhibitors

JNK Kinase Dual Inhibition: Scaffold Validation for the Thiophene-3-carboxamide Chemotype

Thiophene-3-carboxamide derivatives have been characterized as dual-mechanism c-Jun N-terminal kinase (JNK) inhibitors that function as both ATP-competitive inhibitors and JIP (JNK-interacting protein) mimetics, binding simultaneously to the ATP pocket and the docking site of the kinase [1]. SAR studies revealed that the nature of the 2-acylamino substituent and the 3-carboxamide group critically influences JNK inhibitory potency and selectivity across JNK1, JNK2, and JNK3 isoforms. Several compounds in this series displayed potent JNK inhibition both in vitro (enzymatic assays) and in cellular contexts [1]. The target compound's tosylpropanamido side chain, with its sulfonyl group acting as a hydrogen-bond acceptor and the tosyl aromatic ring providing lipophilic contacts, represents a pharmacophoric arrangement that is compatible with the dual-binding mechanism proposed for this scaffold class. The N-methyl group on the carboxamide may influence isoform selectivity by modulating interactions with the solvent-exposed region of the ATP-binding pocket.

Kinase inhibition JNK Dual mechanism inhibitors

Procurement-Ready Application Scenarios for N-Methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide (CAS 895451-71-5)


Influenza Virus RNA Polymerase PA-PB1 Interaction Disruptor Screening

This compound is a structurally qualified candidate for screening in PA-PB1 protein-protein interaction disruption assays. The thiophene-3-carboxamide scaffold has yielded inhibitors with IC₅₀ values as low as 1.1 µM (early leads) and nanomolar antiviral activity (optimized cycloheptathiophene analogs) against influenza A and B strains [1]. The compound's tosylpropanamido side chain and N-methyl carboxamide align with the GRID MIF-based pharmacophore model for influenza polymerase inhibition, and the unsubstituted thiophene ring offers a distinct steric and electronic profile relative to cycloheptathiophene-fused analogs that may translate to differentiated resistance profiles [1][2].

c-Jun N-Terminal Kinase (JNK) Dual-Mechanism Inhibitor Development

Procurement for JNK inhibitor programs is supported by SAR evidence demonstrating that thiophene-3-carboxamides can act as dual ATP-competitive and JIP-mimetic inhibitors—a rare and therapeutically attractive mechanism [3]. The N-methyl substitution on the carboxamide may confer isoform selectivity advantages, while the tosyl terminus provides a sulfonyl H-bond acceptor and aromatic lipophilic contact that can be exploited for binding pocket complementarity. This compound is suitable for inclusion in JNK-focused small-molecule libraries and for SAR expansion around the 2-acylamino substituent.

Fragment-Based and Ligand-Efficiency-Optimized Lead Generation

With a molecular weight of 366.45 Da, 7 rotatable bonds, and an unsubstituted thiophene core, this compound occupies a favorable position in ligand efficiency space compared to its 4,5-dimethyl and cycloheptathiophene-fused analogs (MW increases of 28–54 Da and higher lipophilicity) . The compound is a rational choice for fragment-growing campaigns where the tosylpropanamido vector can be elaborated while maintaining acceptable physicochemical properties. Its reduced HBD count (1 vs. 2 for the primary amide analog) may also confer permeability advantages in cell-based assays [4].

Negative Control for GABAB Positive Allosteric Modulator Screening

The definitive finding that 2-(acylamino)thiophene-3-carboxamides lack GABAB receptor activity—in contrast to the corresponding carboxylate esters [4]—positions this compound as a structurally matched negative control for GABAB PAM assay validation. Its close structural resemblance to active carboxylate PAMs (e.g., COR627, COR628) combined with confirmed inactivity at GABAB receptors makes it suitable for confirming assay specificity and ruling out non-specific effects in allosteric modulator screening cascades [4][5].

Quote Request

Request a Quote for N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.